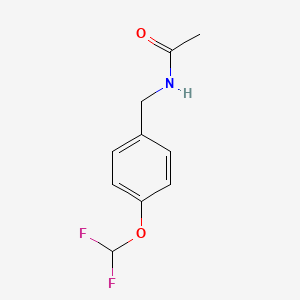

n-(4-(Difluoromethoxy)benzyl)acetamide

CAS No.:

Cat. No.: VC20719762

Molecular Formula: C10H11F2NO2

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2NO2 |

|---|---|

| Molecular Weight | 215.20 g/mol |

| IUPAC Name | N-[[4-(difluoromethoxy)phenyl]methyl]acetamide |

| Standard InChI | InChI=1S/C10H11F2NO2/c1-7(14)13-6-8-2-4-9(5-3-8)15-10(11)12/h2-5,10H,6H2,1H3,(H,13,14) |

| Standard InChI Key | QFULNIDEXJIJCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCC1=CC=C(C=C1)OC(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

N-(4-(Difluoromethoxy)benzyl)acetamide (CHFNO) consists of an acetamide group linked to a 4-(difluoromethoxy)benzyl moiety. Key features include:

-

Molecular weight: 215.20 g/mol (calculated).

-

Structural analogs: The phenyl variant, N-[4-(difluoromethoxy)phenyl]acetamide (CHFNO, PubChem CID 15906032), shares a similar backbone but lacks the benzyl CH spacer .

Table 1: Comparative Data for N-(4-(Difluoromethoxy)benzyl)acetamide and Its Phenyl Analog

| Property | N-(4-(Difluoromethoxy)benzyl)acetamide | N-[4-(Difluoromethoxy)phenyl]acetamide |

|---|---|---|

| Molecular Formula | CHFNO | CHFNO |

| Molecular Weight (g/mol) | 215.20 | 201.17 |

| CAS Number | Not reported | 22236-11-9 |

Spectral Characterization

While spectral data for the benzyl derivative is unavailable, its phenyl analog exhibits:

-

NMR: Signals for acetamide methyl (δ 2.1 ppm), aromatic protons (δ 6.8–7.3 ppm), and difluoromethoxy group (δ 6.4 ppm) .

Synthesis and Reactivity

Synthetic Routes

The benzyl derivative can theoretically be synthesized via:

-

Acylation of 4-(difluoromethoxy)benzylamine:

This mirrors the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide, where acetanilide derivatives form via amine acylation .

Chemical Modifications

The acetamide group participates in reactions typical of secondary amides:

-

Hydrolysis: Under acidic or basic conditions, yielding 4-(difluoromethoxy)benzylamine and acetic acid.

-

N-Alkylation: Potential for further functionalization at the amide nitrogen.

| Compound Class | Activity | IC/Ki (nM) | Source |

|---|---|---|---|

| Benzimidazole-acetamide | Antifungal | 200–500 | |

| Triazole-acetamide | Antitumor | 360–7700 | |

| Sulfonyl-acetamide | ALDH Inhibition | 100,000 |

Structure-Activity Relationships (SAR)

-

Fluorine substitution: Enhances metabolic stability and membrane permeability .

-

Benzyl vs. phenyl linker: The CH spacer in the benzyl variant may increase conformational flexibility, potentially improving target binding.

Physicochemical Properties

Solubility and Stability

-

LogP: Estimated at 1.8 (benzyl) vs. 1.5 (phenyl analog), indicating moderate lipophilicity.

-

Stability: Difluoromethoxy groups resist hydrolysis compared to chlorinated analogs .

Analytical Profiling

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8.2 min for phenyl analog) .

-

GC-MS: Suitable for volatile derivatives after silylation.

Future Directions

-

Synthetic optimization: Develop scalable routes for the benzyl variant.

-

Target identification: Screen against kinase and protease libraries.

-

Prodrug design: Explore ester or carbamate derivatives for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume